molecular formula C4H7F3O B2563148 1,1,1-Trifluorobutan-2-ol CAS No. 431-36-7

1,1,1-Trifluorobutan-2-ol

Cat. No.: B2563148
CAS No.: 431-36-7
M. Wt: 128.094
InChI Key: IBWNUWSYEJOUAH-UHFFFAOYSA-N
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Description

1,1,1-Trifluorobutan-2-ol is an organofluorine compound with the molecular formula C₄H₇F₃O. It is a clear, colorless liquid with a density of 1.166 g/cm³ and a molecular weight of 128.09 g/mol . This compound is known for its unique chemical properties due to the presence of three fluorine atoms, which significantly influence its reactivity and applications.

Preparation Methods

1,1,1-Trifluorobutan-2-ol can be synthesized through various methods. One common synthetic route involves the reaction of 1,1,1-trifluoroacetone with a suitable reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions and yields the desired alcohol . Industrial production methods may involve more complex processes, including catalytic hydrogenation of trifluoromethyl ketones or other fluorinated intermediates.

Chemical Reactions Analysis

1,1,1-Trifluorobutan-2-ol undergoes several types of chemical reactions, including:

Scientific Research Applications

1,1,1-Trifluorobutan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,1-trifluorobutan-2-ol is primarily influenced by its ability to interact with various molecular targets through hydrogen bonding and van der Waals interactions. The presence of fluorine atoms enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This compound can modulate enzyme activity by binding to active sites or altering the conformation of proteins, thereby affecting biochemical pathways .

Comparison with Similar Compounds

1,1,1-Trifluorobutan-2-ol can be compared with other fluorinated alcohols, such as:

This compound stands out due to its unique balance of hydrophilicity and lipophilicity, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

1,1,1-trifluorobutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F3O/c1-2-3(8)4(5,6)7/h3,8H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBWNUWSYEJOUAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60962892
Record name 1,1,1-Trifluorobutan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60962892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

431-36-7
Record name 1,1,1-Trifluorobutan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60962892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1-Trifluorobutan-2-ol
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